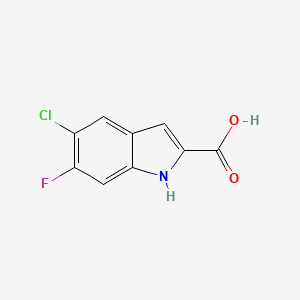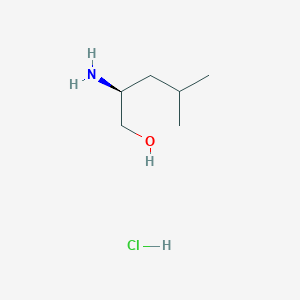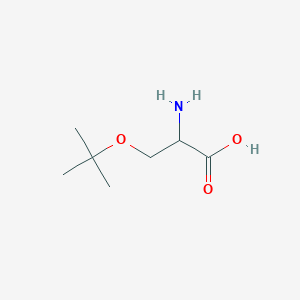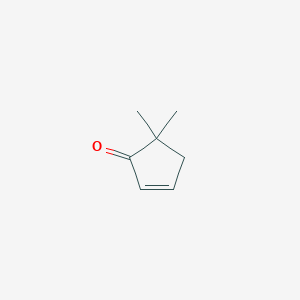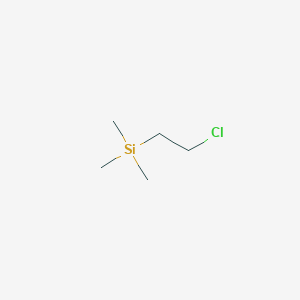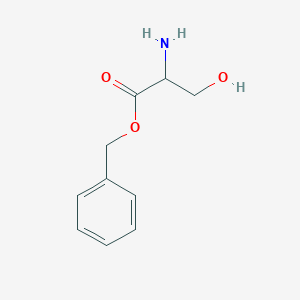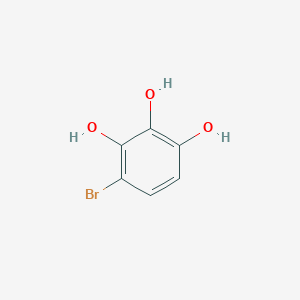
4-Bromobenzene-1,2,3-triol
Descripción general
Descripción
4-Bromobenzene-1,2,3-triol is a chemical compound with the molecular formula C6H5BrO3 and a molecular weight of 205.01 . It is also known by the name 1,2,3-Benzenetriol, 4-bromo- .
Synthesis Analysis
The synthesis of 4-Bromobenzene-1,2,3-triol involves a reaction with dihydrogen peroxide and potassium bromide in water and acetonitrile . The yield of the reaction is reported to be 97% .Molecular Structure Analysis
The molecular structure of 4-Bromobenzene-1,2,3-triol consists of a benzene ring with three hydroxyl groups and one bromine atom attached .Chemical Reactions Analysis
The chemical reactions of 4-Bromobenzene-1,2,3-triol are characterized by initial addition of a nucleophile (hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromobenzene-1,2,3-triol include a melting point of 118 °C and a predicted boiling point of 345.9±37.0 °C . The compound has a predicted density of 2.031±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Chemical Research and Synthesis
4-Bromobenzene-1,2,3-triol has been a subject of interest in chemical research, particularly in the synthesis of complex organic compounds. Wittig's research demonstrates the synthesis of hydrocarbons using dicarboxylic esters, which were transformed into glycols under the influence of phenylmagnesium halide and phenyllithium, utilizing bromobenzene as a starting material (Wittig, 1980).
Organic Dyes and Electroluminescent Materials
1-Bromo-2,4-dinitrobenzene, derived from bromobenzene, has been synthesized for use as an intermediate in medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials. This synthesis involves nitration in water, yielding a product with high purity and yield (Jiaming Xuan et al., 2010).
Catalysis in Organic Synthesis
N, N, N', N'-Tetrabromobenzene-1,3-disulfonamide has been used as an efficient catalyst for the synthesis of aliphatic and aromatic 2H-indazolo[2,1-b]phthalazine-triones, highlighting the role of bromobenzene derivatives in catalyzing organic reactions (Ghorbani‐Vaghei et al., 2011).
Natural Product Synthesis
Bromobenzene derivatives have been utilized in the synthesis of natural products. For instance, the bromobenzene-derived cis-1,2-dihydrocatechol has been converted into compounds that embody key structural elements of nonadride-type natural products (Banwell et al., 2001).
Functionalization in Electrochemistry
The functionalization of glassy carbon electrodes with 4-bromobenzene diazonium salts in ionic liquids demonstrates the electrochemical applications of bromobenzene derivatives. This functionalization impacts the surface properties of electrodes, crucial in various electrochemical processes (Actis et al., 2008).
Crystallography and Structural Analysis
Bromobenzene derivatives have been used in crystallography to study interactions like C–H···Br, C–Br···Br, and C–Br···π. This research helps in understanding molecular structures and interactions, significant in the field of crystal engineering and design of new materials (Jones et al., 2012).
Mecanismo De Acción
The mechanism of action of 4-Bromobenzene-1,2,3-triol involves a two-step process. The first step is the base-catalyzed elimination of hydrogen halide (HX) from the aryl halide. The second step is characterized by the initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .
Safety and Hazards
Propiedades
IUPAC Name |
4-bromobenzene-1,2,3-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3/c7-3-1-2-4(8)6(10)5(3)9/h1-2,8-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRFQQZIVRBJAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101311251 | |
| Record name | 4-Bromo-1,2,3-benzenetriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101311251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobenzene-1,2,3-triol | |
CAS RN |
17345-72-1 | |
| Record name | 4-Bromo-1,2,3-benzenetriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17345-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1,2,3-benzenetriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101311251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



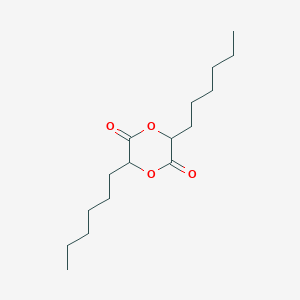
amine](/img/structure/B3187709.png)

![1,2-dimethoxy-4-nitro-5-[(E)-2-nitroethenyl]benzene](/img/structure/B3187718.png)
![[(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine](/img/structure/B3187723.png)
